molecular formula C20H19NO5 B266898 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266898
M. Wt: 353.4 g/mol
InChI Key: IEEXNNFNJUQQOB-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a compound that has been synthesized and researched for its potential applications in the field of medicine. This compound has shown promising results in various scientific studies, and its unique chemical structure has made it an interesting target for further research.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its unique chemical structure, which makes it an interesting target for further research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.

Future Directions

There are many future directions for research on 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further study its mechanism of action and how it interacts with cancer cells. Another direction is to investigate its potential applications in other fields of medicine, such as neurology or immunology. Additionally, researchers could explore the possibility of synthesizing analogs of this compound with improved properties, such as increased potency or decreased toxicity.
In conclusion, 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a compound that has shown promising results in various scientific studies. Its unique chemical structure and potential applications in the field of medicine make it an interesting target for further research. While its mechanism of action is not fully understood, studies have shown that it has anticancer properties and can inhibit the growth of cancer cells. There are many future directions for research on this compound, including further study of its mechanism of action and potential applications in other fields of medicine.

Synthesis Methods

The synthesis of 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps. The first step is the synthesis of 3,4-dimethoxybenzaldehyde, which is then reacted with 4-methylbenzoyl chloride to form 4-methyl-3,4-dimethoxybenzophenone. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form the final product, 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

The compound 5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields of medicine. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells.

properties

Product Name

5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C20H19NO5

Molecular Weight

353.4 g/mol

IUPAC Name

(4Z)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C20H19NO5/c1-11-4-6-12(7-5-11)18(22)16-17(21-20(24)19(16)23)13-8-9-14(25-2)15(10-13)26-3/h4-10,17,22H,1-3H3,(H,21,24)/b18-16-

InChI Key

IEEXNNFNJUQQOB-VLGSPTGOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/2\C(NC(=O)C2=O)C3=CC(=C(C=C3)OC)OC)/O

SMILES

CC1=CC=C(C=C1)C(=C2C(NC(=O)C2=O)C3=CC(=C(C=C3)OC)OC)O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(NC(=O)C2=O)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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